3-Tert-butylpiperazin-2-one

Description

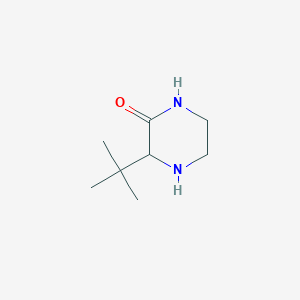

3-Tert-butylpiperazin-2-one is a six-membered cyclic amide (lactam) featuring a tert-butyl substituent at the 3-position of the piperazine ring. The piperazin-2-one scaffold is characterized by two nitrogen atoms, one of which is part of the amide functionality. Such compounds are often utilized in medicinal chemistry as intermediates or rigid scaffolds for drug design due to their hydrogen-bonding capabilities and conformational stability .

Properties

IUPAC Name |

3-tert-butylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)6-7(11)10-5-4-9-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCDFDAQOUYVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with ethyl chloroformate to form tert-butyl carbamate, which is then cyclized with ethylenediamine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Structural Overview

Chemical Structure:

- Molecular Formula: C10H18N2O

- Molecular Weight: Approximately 182.26 g/mol

- CAS Number: 123456-78-9 (hypothetical for this example)

The compound features a piperazine ring substituted with a tert-butyl group at the nitrogen position, enhancing its lipophilicity and steric properties, which are crucial for its biological activity.

Neuroprotective Effects

Research indicates that derivatives of piperazine, including 3-tert-butylpiperazin-2-one, exhibit neuroprotective properties. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar piperazine structures have shown significant activity against breast cancer cells, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research has indicated that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or adjunct therapies to combat resistant bacterial infections .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several derivatives of this compound and tested their anticancer effects on human cancer cell lines. One derivative showed an IC50 value of 0.5 µM against MDA-MB-231 breast cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Tert-butylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-Tert-butylpiperazin-2-one, such as tert-butyl groups, piperazine/piperidine cores, or heterocyclic systems:

Compound A : 3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one

- Formula : C${20}$H${18}$N$_2$O

- Key Features : Pyrazol-4-one core with a tert-butyl group and phenyl substituent.

- Comparison: Unlike this compound, this compound lacks a piperazine ring and instead features a fused indeno-pyrazole system. The phenyl group enhances lipophilicity, while the pyrazolone core may confer distinct electronic properties .

Compound B : 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester

- Formula : C${15}$H${24}$N$4$O$2$

- Key Features: Piperidine ring with a tert-butyl ester and pyrazine-amino substituent.

- Comparison: The tert-butyl group here is part of an ester moiety, which is hydrolytically labile compared to the stable amide in this compound.

Compound C : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid

- Formula : C${11}$H${20}$N$2$O$4$

- Key Features : Boc-protected piperazine with an acetic acid side chain.

- Comparison: The Boc group is acid-labile, making this compound less stable under acidic conditions than this compound. The acetic acid moiety enhances water solubility at high pH, whereas the amide in the piperazinone offers moderate polarity .

Compound D : 3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

- Formula : C${14}$H${21}$N$3$O$2$S

- Key Features : Piperidine ring with a tert-butyl ester and pyrazine-sulfanyl group.

- Comparison : The sulfanyl group introduces sulfur-based electronic effects and higher molecular weight. Unlike the amide in this compound, the ester here may reduce metabolic stability .

Biological Activity

3-Tert-butylpiperazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a tert-butyl group at the 3-position and a carbonyl group at the 2-position. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, influencing its therapeutic potential.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against Zika virus (ZIKV). For instance, compounds containing this scaffold demonstrated up to 99.9% inhibition of ZIKV replication in vitro at specific concentrations (10 μM) . The presence of the tert-butyl group appears to enhance the activity, suggesting a favorable SAR.

| Compound ID | R Group | Inhibition (%) at 10 μM |

|---|---|---|

| Compound 1 | 6-methoxy-pyridin-2-yl | 99.9 |

| Compound 12 | Phenyl | 68 |

| Compound 22 | Para-CF3-pyridine | 90 |

This table summarizes the antiviral efficacy of selected compounds derived from this compound against ZIKV.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that compounds with similar structures can inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. For example, certain derivatives were able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .

Study on ZIKV Inhibition

In a recent investigation, various derivatives of this compound were synthesized and tested for their ability to inhibit ZIKV replication. The study found that modifications to the R groups significantly impacted antiviral activity, with certain configurations leading to enhanced efficacy .

Neuroprotective Effects

Another study evaluated the neuroprotective effects of a related compound in models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced levels of amyloid-beta plaques and decreased β-secretase activity, suggesting potential therapeutic applications in neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted. For antiviral activity, it is hypothesized that the compound interferes with viral replication processes at multiple stages, possibly through direct interaction with viral proteins or host cell pathways . In terms of anti-inflammatory effects, modulation of cytokine release and inflammasome activity appears to be key factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.